2-(3-Ethylphenyl)ethan-1-ol

Description

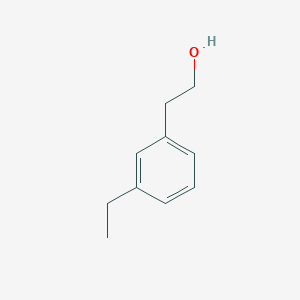

2-(3-Ethylphenyl)ethan-1-ol is a secondary alcohol characterized by a phenyl ring substituted with an ethyl group at the meta-position and a hydroxymethyl (-CH2OH) side chain. This structure confers moderate lipophilicity due to the ethyl group, making it distinct from simpler phenethyl alcohols (e.g., phenoxyethanol) and more complex derivatives with bulky or polar substituents.

Properties

IUPAC Name |

2-(3-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEIPIMTFRNTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Ethylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-(3-Ethylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2-(3-Ethylphenyl)acetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3-Ethylphenyl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 2-(3-Ethylphenyl)ethane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

Oxidation: 2-(3-Ethylphenyl)ethanoic acid.

Reduction: 2-(3-Ethylphenyl)ethane.

Substitution: 2-(3-Ethylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(3-Ethylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex, which then undergoes further transformation to yield the final product.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The meta-ethyl group in this compound enhances hydrophobicity compared to nitro- or pyridine-containing analogues (e.g., ), but less than benzyloxy derivatives (e.g., ).

- Electronic Effects : Unlike electron-withdrawing groups (e.g., nitro in , fluorine in ), the ethyl group donates electrons via inductive effects, stabilizing the aromatic ring and reducing hydroxyl group acidity.

- Synthetic Complexity : this compound likely requires fewer synthetic steps than YTK-A76 or HCQ derivatives , which involve reductive amination or multi-component coupling.

2.3. Physicochemical Properties

Biological Activity

Overview

2-(3-Ethylphenyl)ethan-1-ol, also known as 1-(3-ethylphenyl)ethanol, is an aromatic alcohol with the molecular formula C10H14O. This compound has garnered attention in various fields, particularly in medicinal chemistry and industrial applications, due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and antioxidant properties, synthesis methods, and relevant case studies.

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- Structure : The compound features an ethyl group attached to a phenyl ring and a hydroxyl group, which contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods:

- Reduction of 2-(3-Ethylphenyl)acetaldehyde : Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as THF or diethyl ether.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of 2-(3-Ethylphenyl)acetaldehyde is employed using palladium on carbon (Pd/C) under high pressure and temperature conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging activity. The compound demonstrated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 µg/mL |

| ABTS Radical Scavenging | 25 µg/mL |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at concentrations as low as 50 µg/mL, the compound effectively inhibited bacterial growth. This suggests potential applications in developing new antimicrobial agents for treating infections.

Research on Antioxidant Properties

A study published in Food Chemistry assessed the antioxidant properties of various aromatic alcohols, including this compound. Results indicated that it exhibited superior radical scavenging abilities compared to other tested compounds, highlighting its potential for use in food preservation and nutraceutical formulations .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules.

- Aromatic Ring : Contributes to electron delocalization, enhancing stability and reactivity towards free radicals.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-Phenylethanol and Benzyl Alcohol, this compound shows distinct biological activities due to the presence of the ethyl group at the meta position on the phenolic ring. This structural difference influences its reactivity and interaction with biological targets.

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Phenylethanol | Low | Moderate |

| Benzyl Alcohol | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.